2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid
Overview
Description
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is an organic compound with the molecular formula C10H11NO6S It is characterized by the presence of a nitrobenzene sulfonyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-[(4-nitrobenzene)sulfonyl]propanoic acid
- 2-Methyl-2-[(2-chlorobenzene)sulfonyl]propanoic acid
- 2-Methyl-2-[(2-methylbenzene)sulfonyl]propanoic acid
Uniqueness
2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-2-(2-nitrophenyl)sulfonylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c1-10(2,9(12)13)18(16,17)8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEVYVZCUKBQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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